molecular formula C21H28N2O2S B12141081 N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide

Cat. No.: B12141081
M. Wt: 372.5 g/mol
InChI Key: PENPMWDLKCCVBP-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with 4,5-dimethyl groups and a 4-methylpiperidin-1-ylmethyl moiety at the 3-position. The 2-position is functionalized with a 4-methoxybenzamide group. Its molecular formula is C₂₂H₂₉N₃O₂S, with a calculated molecular weight of ~399.5 g/mol. Key structural attributes include:

  • Thiophene backbone: Provides rigidity and influences electronic properties.
  • 4-Methoxybenzamide: Introduces hydrogen-bond acceptors (methoxy oxygen, amide carbonyl) and a single hydrogen-bond donor (amide NH) .

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H28N2O2S/c1-14-9-11-23(12-10-14)13-19-15(2)16(3)26-21(19)22-20(24)17-5-7-18(25-4)8-6-17/h5-8,14H,9-13H2,1-4H3,(H,22,24)

InChI Key

PENPMWDLKCCVBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide involves several steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the attachment of the benzamide group. The synthetic route typically starts with the preparation of the thiophene ring through a cyclization reaction involving sulfur and a suitable diene. The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Research: The compound is used as a tool in biological research to study its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and its analogs:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) HBA* HBD* Key Substituents
Target Compound C₂₂H₂₉N₃O₂S 399.5 3 1 4-Methoxybenzamide, 4-methylpiperidinylmethyl
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}benzamide () C₂₇H₃₁N₃OS 453.6 2 1 Benzamide, phenyl-4-methylpiperidinylmethyl
N-[3-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide () C₂₇H₃₀FN₃OS 495.6 3 1 Benzamide, 3-fluorophenyl-4-methylpiperidinylmethyl
Furan-2-carboxamide derivative () C₂₂H₂₆N₄O₂S 410.5 6 1 Furan-2-carboxamide, pyridin-3-yl-4-methylpiperazinylmethyl
Morpholine-pyridine analog () C₂₆H₂₉N₃O₃S 471.6 4 1 4-Methoxybenzamide, morpholin-4-yl-pyridin-2-ylmethyl

*HBA = Hydrogen-bond acceptors; HBD = Hydrogen-bond donors

Key Observations:

Amide Group Variations :

  • The 4-methoxybenzamide in the target compound increases HBA compared to benzamide derivatives (e.g., ).
  • The furan-2-carboxamide group () introduces additional oxygen atoms, resulting in higher HBA (6 vs. 3 in the target) .

Heterocyclic Substituents :

  • 4-Methylpiperidinylmethyl (target) vs. morpholinyl-pyridinylmethyl (): Morpholine increases HBA due to its ether oxygen, while pyridine adds aromatic nitrogen.
  • Piperazine in ’s analog contributes two additional nitrogen atoms, enhancing HBA .

Molecular Weight and Lipophilicity :

  • The target compound has a lower molecular weight (~399.5 g/mol) compared to phenyl-substituted analogs (e.g., 453.6 g/mol in ), likely improving solubility.
  • Fluorophenyl substitution () increases molecular weight and may enhance metabolic stability .

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